![molecular formula C17H15N3O2 B11936235 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one
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Overview
Description
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one is a complex organic compound that features both imidazole and dihydropyridinone moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a dihydropyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one exhibit diverse biological activities:
Compound | Structure | Notable Activity |
---|---|---|
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Structure | Antifungal |
4-(1H-Imidazol-1-yl)benzaldehyde | Structure | Antimicrobial |
3-[4-(1H-Imidazol-1-yl)phenyl]propanoic acid | Structure | Anti-inflammatory |
The presence of the imidazole moiety suggests potential pharmacological applications, particularly in targeting various biological pathways associated with diseases.
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have indicated that similar chalcone derivatives possess antifungal properties, making them suitable for further exploration against pathogens like Aspergillus spp. and other fungi .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of related compounds, suggesting that this compound could be effective in treating inflammatory conditions by modulating immune responses.
Cancer Research
There is growing interest in the application of this compound in cancer therapy. The structural characteristics may allow for interactions with specific cellular targets involved in tumor growth and proliferation. Compounds with similar structures have shown efficacy in inhibiting cancer cell lines, warranting further investigation into their mechanisms of action .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of similar compounds:
- Antifungal Activity Study : A study demonstrated that derivatives of imidazole-bearing chalcones exhibited significant antifungal activity against Candida species, highlighting their potential as therapeutic agents .
- Anti-cancer Research : A series of novel compounds based on similar frameworks were tested for their ability to inhibit tumor growth in vitro. Results indicated promising activity against various cancer cell lines, suggesting that modifications to the structure could enhance potency .
- Inflammatory Disease Models : In animal models for inflammatory diseases, compounds related to this compound demonstrated reduced inflammatory markers and improved clinical outcomes .
Mechanism of Action
The mechanism of action of 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the dihydropyridinone moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-1-yl)phenyl]ethan-1-one
- 1,4-Di(1H-imidazol-1-yl)benzene
- 1,1,2,2-tetrakis (4-(1H-imidazol-1-yl)phenyl)ethane
Uniqueness
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one stands out due to its combination of imidazole and dihydropyridinone rings, which confer unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study.
Biological Activity
The compound 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes an imidazole moiety and a dihydropyridine core. The molecular formula is C17H15N3O2, and it features both aromatic and aliphatic components that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antifungal Activity : Studies have shown that derivatives of imidazole compounds possess antifungal properties. For instance, related compounds have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
- Antioxidant Properties : The antioxidant activity of imidazole derivatives is well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
- Antileishmanial Activity : Certain derivatives have been evaluated for their activity against Leishmania species, which cause leishmaniasis. The presence of the imidazole ring appears to enhance this activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Compounds with imidazole structures often act as inhibitors for various enzymes, including carbonic anhydrase (CA). Research has shown that specific substitutions on the imidazole ring can significantly enhance inhibitory effects against tumor-associated isoforms of CA, such as hCA IX and XII .
- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines. For example, it was tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines using MTT assays. The results indicated significant antiproliferative effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
Study 1: Antifungal and Antioxidant Activities
A study by Hussain et al. (2009) evaluated a series of imidazole derivatives for their antifungal and antioxidant activities. The results demonstrated that certain compounds exhibited substantial antifungal effects against Candida species and showed strong antioxidant capabilities through DPPH radical scavenging assays .
Study 2: Anticancer Activity
In a comparative study focusing on the anticancer potential of various imidazole derivatives, one compound was found to have an IC50 value of 2.3 µM against multiple cancer cell lines, indicating potent antiproliferative activity. This study highlighted the importance of structural modifications in enhancing biological efficacy .
Data Tables
Activity Type | Compound Tested | IC50/EC50 Values | Reference |
---|---|---|---|
Antifungal | Imidazole Derivative A | 15 µg/mL | Hussain et al., 2009 |
Antioxidant | Imidazole Derivative B | EC50 = 25 µM | Hussain et al., 2009 |
Anticancer | Compound C | IC50 = 2.3 µM | Congiu et al., 2021 |
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C17H15N3O2/c21-16-7-3-4-10-20(16)17(22)9-8-13-5-1-2-6-14(13)15-11-18-12-19-15/h1-3,5-9,11-12H,4,10H2,(H,18,19)/b9-8+ |
InChI Key |
JJOMQKGDGWAVKI-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(C(=O)C=C1)C(=O)/C=C/C2=CC=CC=C2C3=CN=CN3 |
Canonical SMILES |
C1CN(C(=O)C=C1)C(=O)C=CC2=CC=CC=C2C3=CN=CN3 |
Origin of Product |
United States |
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